Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)-
Overview
Description
Benzoic acid is a simple aromatic carboxylic acid. It’s a colorless crystalline solid and is primarily used as a precursor for the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of benzoic acid derivatives typically involves reactions at the carboxyl group or the aromatic ring. For example, the carboxyl group can react with alcohols to form esters, or the aromatic ring can undergo electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of benzoic acid consists of a benzene ring attached to a carboxyl group. The presence of the aromatic ring gives this compound a faintly pleasant odor .Chemical Reactions Analysis
Benzoic acid can undergo various reactions due to the presence of the carboxyl group and the aromatic ring. For example, it can react with bases to form salts, or it can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Benzoic acid is a colorless crystalline solid with a faintly pleasant odor. It has a molecular weight of 136.1479 g/mol .Scientific Research Applications
Liquid Crystal Intermediates
Benzoic acid derivatives, specifically n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, serve as intermediates in the synthesis of ferroelectric and antiferroelectric liquid crystals. This role highlights their significance in the development of advanced liquid crystal displays (LCDs) and devices. The synthesis process involves multiple steps, starting from 4-phenylphenol, and leading to various liquid crystal intermediates characterized by IR, 1H NMR, and MS techniques, showcasing their structural diversity and application potential in display technology (Dou Qing, 2000).
Food Preservation and Safety
Benzoic acid and its derivatives find extensive use as antibacterial and antifungal preservatives in food, cosmetics, and pharmaceuticals. Their presence in plant and animal tissues, production by microorganisms, and widespread use underline their crucial role in maintaining product safety and extending shelf life. This review also discusses the compounds' occurrence, uses, human exposure, metabolism, toxicology, analytical detection methods, and legal limits, emphasizing their importance and the ongoing debate over their safety and public health implications (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).
Organic Synthesis and Chemical Reactions
Benzoic acid's ability to undergo exhaustive C-methylation with trimethylaluminium, transforming into t-butyl compounds, showcases its versatility in organic synthesis. This method applies to various benzoic acid derivatives, facilitating the synthesis of compounds like t-butylbenzene and others. Such chemical transformations are valuable for creating specialized organic molecules for research and industrial applications, demonstrating the compound's broad utility in chemical synthesis (A. Meisters, T. Mole, 1974).
Stress Tolerance in Plants
Research on benzoic acid, sulfosalicylic acid, and methyl salicylic acid has shown their effectiveness in inducing multiple stress tolerance in plants, such as beans and tomatoes, against heat, drought, and chilling stress. The benzoic acid structural portion, common to all tested molecules, suggests its fundamental role in imparting stress tolerance, highlighting its potential in agricultural applications to enhance crop resilience (T. Senaratna, D. Merritt, K. Dixon, E. Bunn, D. Touchell, K. Sivasithamparam, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-8-10-16(19(21)22)12-18(13)20-14(2)9-11-17(20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYXRNIUFONEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180786 | |
Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |
CAS RN |
26165-57-1 | |
Record name | 4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26165-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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